REACTION_CXSMILES
|
[CH3:1][CH:2]1[C:9]2[CH:8]=[C:7]([C:10]([O:12]C)=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1.O.[OH-].[Li+]>>[CH3:1][CH:2]1[C:9]2[CH:8]=[C:7]([C:10]([OH:12])=[O:11])[NH:6][C:5]=2[CH2:4][CH2:3]1 |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC=2NC(=CC21)C(=O)OC
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
17 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried onto Silica gel
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (0-80% EtOAc/Heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCC=2NC(=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |